molecular formula C18H17FN2O3S B2563607 (Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-24-6

(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2563607
CAS No.: 865161-24-6
M. Wt: 360.4
InChI Key: JGCCGPBJEGXMLH-ZZEZOPTASA-N
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Description

(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative supplied for non-human research applications. This compound is part of a class of small molecules that have demonstrated significant research utility as kinase inhibitors and cannabinoid receptor ligands, showing particular promise in early-stage investigations for managing nociceptive and neuropathic pain . Its molecular structure, featuring a (Z)-configured imine (ylidene) group, a benzo[d]thiazole core, and a 2-methoxyethyl side chain, is engineered for targeted biological activity. Researchers value this compound for its potential to selectively inhibit key signaling pathways, including p38 Mitogen-Activated Protein Kinases (p38 MAPK), which are critically involved in cellular stress responses and inflammation . The presence of the 2-methoxyethyl group on the benzothiazole nitrogen is a common feature in compounds designed for optimized pharmacokinetic properties. As a research chemical, it serves as a valuable tool for probing protein function, signaling cascades, and for the in vitro and in vivo evaluation of potential therapeutic effects in models of various disorders . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please contact us for specific data on solubility, purity, and available batch information.

Properties

IUPAC Name

4-fluoro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-23-10-9-21-15-8-7-14(24-2)11-16(15)25-18(21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCCGPBJEGXMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C18H20FN3O2S
  • Molecular Weight : 357.44 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. For instance, a series of benzothiazole compounds were evaluated for their anticancer properties against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that these compounds exhibited significant cytotoxic effects, promoting apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.5Induction of apoptosis, inhibition of AKT/ERK pathways
B7A5491.8Induction of apoptosis, inhibition of IL-6 and TNF-α

In a comparative study, compound B7 demonstrated a stronger inhibitory effect on cancer cell proliferation than other derivatives, suggesting its potential as a lead compound for further development in anticancer therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through its effects on inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 mouse macrophages. The compound significantly reduced the expression levels of these cytokines at concentrations ranging from 1 to 4 µM.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615045
TNF-α20060

These findings indicate that the compound may serve as a dual-action agent targeting both cancer and inflammation .

Mechanistic Studies

Mechanistic investigations revealed that this compound inhibits critical signaling pathways involved in cell survival and inflammation. Notably, it was found to inhibit the phosphorylation of AKT and ERK proteins in A431 and A549 cells, which are pivotal in regulating cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A patient with advanced non-small cell lung cancer showed marked improvement after treatment with a benzothiazole derivative similar to this compound, highlighting its potential in clinical oncology.
  • Case Study 2 : Inflammatory bowel disease patients treated with benzothiazole derivatives experienced reduced inflammation markers, supporting their role in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Thiazole-Quinolinium Derivatives (Quinolinium-Based Analogs)

Examples :

  • I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide .
  • 4c1: 2-((E)-2-(1H-Indol-3-yl)vinyl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide .
Property Target Compound I8 4c1
Core Structure Benzo[d]thiazol-2(3H)-ylidene Quinolinium + benzo[d]thiazole Quinolinium + benzo[d]thiazole
Key Substituents 6-OCH₃, 3-(2-methoxyethyl), 4-F-benzamide 4-Fluorostyryl, 3-methyl 3-Morpholinopropyl, indole-vinyl
Molecular Weight (Da) ~435 (calculated) ~573 (empirical) ~559 (empirical)
Solubility Moderate (methoxy groups) Low (styryl hydrophobicity) Moderate (morpholine)
Bioactivity Not reported Antibacterial (quinolinium class) Antibacterial

Key Differences :

  • The target lacks the quinolinium cation present in I8 and 4c1, which is critical for antibacterial activity in these analogs .
  • The 4-fluorobenzamide group in the target may offer distinct electronic effects compared to I8’s fluorostyryl or 4c1’s indole-vinyl groups.

Benzamide-Thiadiazole/Isoxazole Derivatives

Examples :

  • 6 : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide .
  • 8a : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide .
Property Target Compound 6 8a
Core Structure Benzo[d]thiazol-2(3H)-ylidene Thiadiazole + isoxazole Thiadiazole + pyridine
Key Substituents 6-OCH₃, 3-(2-methoxyethyl), 4-F-benzamide Isoxazole, phenyl Acetyl, methylpyridine
Molecular Weight (Da) ~435 348 414
Yield Not reported 70% 80%
Spectral Features Likely C=O (~1680 cm⁻¹), C=S (~1250 cm⁻¹) C=O at 1606 cm⁻¹ Dual C=O at 1679, 1605 cm⁻¹

Key Differences :

  • Fluorine in the benzamide group could enhance metabolic stability compared to non-halogenated analogs like 6 or 8a .

Structural Analogs with Benzo[d]thiazol-2(3H)-ylidene Moieties

Examples :

  • I10: (Z)-1,2-Dimethyl-4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide .
  • Compound : (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide .
Property Target Compound I10 Compound
Core Structure Benzo[d]thiazol-2(3H)-ylidene Benzo[d]thiazole + quinolinium Benzo[d]thiazole + azepane-sulfonyl
Key Substituents 6-OCH₃, 3-(2-methoxyethyl), 4-F-benzamide 4-Methylpiperidinylpropyl, quinolinium Azepane-sulfonyl, 3-ethyl, 4-F
Molecular Weight (Da) ~435 ~580 (estimated) ~530 (estimated)
Bioactivity Not reported Antibacterial (quinolinium class) Not reported

Key Differences :

  • The target’s 2-methoxyethyl group contrasts with I10’s piperidinylpropyl chain, suggesting divergent solubility and steric profiles.
  • The azepane-sulfonyl group in ’s compound may confer distinct pharmacokinetic properties compared to the target’s fluorobenzamide .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzothiazole-derived benzamides often involves condensation of substituted benzothiazol-2-amines with activated acylating agents. For example, analogous compounds have been synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine under stirring, followed by purification via chromatography and recrystallization . For the target compound, substituents like the 2-methoxyethyl group may require protective group strategies (e.g., methoxy protection with tert-butyldimethylsilyl ethers) to avoid side reactions. Optimization can be guided by Design of Experiments (DoE) principles, varying parameters like solvent polarity (acetonitrile vs. DMF), temperature (room temp vs. reflux), and stoichiometry of reagents .

Q. How can the (Z)-configuration of the imine bond in this compound be confirmed experimentally?

  • Methodological Answer : The (Z)-isomer can be distinguished via nuclear Overhauser effect (NOE) spectroscopy. For instance, in related benzothiazol-2-ylidene derivatives, NOE interactions between the fluorine atom on the benzamide and protons on the methoxyethyl group would confirm proximity, consistent with the (Z)-configuration. X-ray crystallography is definitive; prior studies on similar compounds (e.g., nitazoxanide derivatives) resolved hydrogen-bonding patterns and confirmed stereochemistry .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : To assess purity and detect byproducts (e.g., unreacted starting materials or E-isomers).
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can verify substituent positions and electronic environments. For example, the fluorine atom on the benzamide ring should exhibit a distinct downfield shift due to electron-withdrawing effects .
  • Elemental Analysis : To confirm stoichiometry, especially for novel derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conflicting bioactivity results may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:

Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

Reproduce Key Studies : Replicate protocols from prior work (e.g., enzyme inhibition assays targeting PFOR, as seen in nitazoxanide derivatives ).

Alternative Models : Test in orthogonal systems (e.g., zebrafish models for in vivo validation) to confirm mechanism-agnostic activity.

Q. What strategies can elucidate the compound’s mechanism of action, particularly its interaction with enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., PFOR enzyme, where benzothiazole derivatives form hydrogen bonds with active-site residues ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Knockout Studies : CRISPR-Cas9-mediated gene knockout of suspected targets (e.g., redox enzymes) in model organisms to assess phenotypic rescue.

Q. How should researchers address instability of the (Z)-isomer under physiological conditions?

  • Methodological Answer :

  • Stability Studies : Monitor isomerization via HPLC under simulated physiological conditions (pH 7.4, 37°C). If the (Z)-isomer converts to the (E)-form, consider:

Structural Modifications : Introduce steric hindrance (e.g., bulkier substituents near the imine bond).

Formulation : Use cyclodextrin-based encapsulation to stabilize the preferred isomer .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) using tools like GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for IC50_{50} values, especially with small sample sizes.
  • ANOVA with Post Hoc Tests : Compare efficacy across multiple derivatives (e.g., Tukey’s test for pairwise differences) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to forecast properties like logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For instance, trifluoromethyl groups enhance metabolic stability but may increase logP .
  • QSAR Modeling : Correlate structural features (e.g., methoxyethyl chain length) with bioactivity to prioritize synthetic targets.

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